3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazol-4-ylmethanol with methyl isocyanate followed by further reactions to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the pyrazole ring.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may have potential biological activities, such as antileishmanial and antimalarial properties, making it useful in the study of infectious diseases.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including parasitic infections.
Industry: It may find applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
3,5-Dimethyl-1H-pyrazol-4-amine
Uniqueness: 3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both carbamoyl and carboxylic acid groups, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(1,5-dimethylpyrazol-4-yl)methyl-methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-9(5-14-18(8)4)6-16(2)12(19)11-10(13(20)21)7-17(3)15-11/h5,7H,6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFSWIXDNOPDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=NN(C=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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